2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one

Description

Historical Development of 1,3,4-Benzotriazepine Derivatives

The exploration of 1,3,4-benzotriazepines emerged from foundational work on benzodiazepines, which were first synthesized in the 1950s by Leo Sternbach at Hoffmann-La Roche. While benzodiazepines revolutionized anxiolytic therapy, their structural limitations prompted chemists to investigate nitrogen-enriched heterocycles. The synthesis of 1,3,4-benzotriazepines began in earnest in the late 20th century, with early examples like 3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione reported in 1976. Innovations in cycloaddition chemistry, such as [4+3] reactions involving aza-o-quinone methides and azomethine imines, enabled efficient construction of the benzotriazepine scaffold. By the 2000s, derivatives like 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one were synthesized to optimize receptor selectivity, particularly for cholecystokinin-2 (CCK2) and parathyroid hormone-1 (PTH1) targets.

Nomenclature and Structural Features

The compound’s systematic IUPAC name, This compound , delineates its structure:

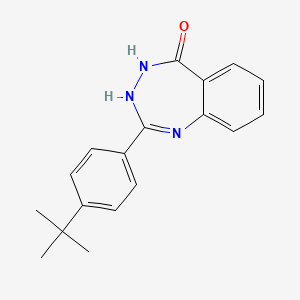

- Benzotriazepine core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a 1,3,4-triazepine ring (positions 1,7–10).

- Substituents : A 4-tert-butylphenyl group at position 2 and a ketone at position 5 (Figure 1).

The dihydro designation (3,4-dihydro) indicates partial saturation at positions 3 and 4, reducing ring strain while maintaining planarity for receptor interactions.

Figure 1. Structural features of this compound.

Position in Heterocyclic Chemistry

Benzotriazepines occupy a niche within seven-membered nitrogen heterocycles, distinct from benzodiazepines (two nitrogens) and quinazolinones (two nitrogens, six-membered). Key differentiating features include:

The tert-butyl group at position 2 enhances lipophilicity, improving blood-brain barrier penetration compared to simpler aryl substituents.

Significance in Medicinal Chemistry Research

This compound exemplifies structure-activity relationship (SAR) optimization in drug discovery:

- CCK2 Receptor Antagonism : The tert-butylphenyl moiety increases affinity (K~i~ = 0.180 μM) by occupying hydrophobic pockets in the CCK2 binding site.

- Selectivity Over CCK1 : Unlike benzodiazepines, the 1,3,4-triazepine core minimizes off-target interactions, achieving >100-fold selectivity.

- Synthetic Versatility : The ketone at position 5 allows further derivatization via Schiff base formation or nucleophilic addition, enabling library diversification.

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)-3,4-dihydro-1,3,4-benzotriazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(22)21-20-16/h4-11H,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYWPQNBVHGAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing upon various studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of precursor compounds. The synthetic pathways often yield a range of derivatives that can be evaluated for biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a study demonstrated that analogs of benzotriazepines can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. In vitro studies reported that derivatives of benzotriazepines exhibit inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Neuroprotective properties have been attributed to benzotriazepine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative conditions. Research suggests that they can protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzotriazepine derivatives and tested their efficacy against human cancer cell lines. Among them, this compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's structural features contribute significantly to its anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzotriazepines. The study found that this compound exhibited inhibitory activity against Staphylococcus aureus with an MIC value of 25 µg/mL. This suggests its potential application as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Data Tables

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that compounds containing the benzotriazepine moiety exhibit significant antioxidant properties. A study demonstrated that derivatives of benzotriazepine could scavenge free radicals effectively, reducing oxidative stress in cellular models. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a comparative study involving various synthesized derivatives, it was found that certain derivatives exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis, surpassing traditional antibiotics like ampicillin.

| Microorganism | Activity | Comparison |

|---|---|---|

| Bacillus subtilis | High | Superior to ampicillin |

| Escherichia coli | Moderate | Comparable to standard treatments |

Anticancer Activity

The potential anticancer effects of 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one have been explored in vitro. Studies suggest that this compound can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer (MCF-7) | Induction of apoptosis via caspase activation |

| Lung Cancer (A549) | Inhibition of cell proliferation |

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Synthesis and Characterization : A recent publication detailed the synthesis of novel 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives from this compound. These derivatives showed enhanced antioxidant and antimicrobial activities .

- Mechanistic Studies : Another study focused on understanding the mechanism by which this compound exerts its anticancer effects. It was found to interact with DNA and inhibit topoisomerase activity, leading to DNA damage in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Comparisons

Benzotriazepinones vs. Benzodiazepinones

- Target Compound: The benzotriazepinone core (1,3,4-triazepine) contains three nitrogen atoms, which may influence electronic properties and binding interactions.

- Analog from : 2-(4-methylpiperazin-1-yl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one (compound 181) has a benzodiazepinone core (1,4-diazepine with two nitrogen atoms). The reduced nitrogen count likely alters reactivity and biological target specificity. For instance, benzodiazepinones are often associated with central nervous system activity, whereas benzotriazepinones may target peripheral pathways .

Substituent Effects

- Analog from : 2-Acetyl-4-(4-methylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one substitutes a smaller 4-methylphenyl group. The tert-butyl group in the target compound may improve lipophilicity (logP) by ~1–2 units compared to the methyl analog, favoring blood-brain barrier penetration .

Halogenated Derivatives

- Analog from : 4-[2-(4-tert-butylphenyl)-7-fluoro-3H-1,3,4-benzotriazepin-5-yl]phenyl methyl ether introduces a fluorine atom at position 5. This contrasts with the target compound, which lacks halogenation but retains the tert-butylphenyl group for hydrophobic interactions .

Anti-Cytokine Activity

- Analog from : Benzodiazepinone derivatives (e.g., compound 181) exhibit anti-cytokine activity, targeting pathways like TNF-α or IL-4. The benzotriazepinone core in the target compound may offer similar or improved activity due to enhanced nitrogen-based hydrogen bonding .

Regulatory and Environmental Considerations

- This highlights the need for environmental safety assessments for the target compound .

Q & A

Q. What are the key synthetic routes for 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Core benzotriazepinone formation : Cyclization of precursors like anthranilic acid derivatives with hydrazine or urea under reflux conditions.

- Substitution with 4-tert-butylphenyl group : Acylation or nucleophilic aromatic substitution using tert-butylbenzene derivatives (e.g., 4-tert-butylphenylboronic acid) under Suzuki-Miyaura coupling conditions .

- Optimization : Reaction yield can be improved by controlling temperature (e.g., 80–100°C for coupling), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms the tert-butyl singlet (~1.3 ppm) and aromatic protons (6.8–8.0 ppm). ¹³C NMR identifies carbonyl (C=O at ~170 ppm) and quaternary carbons .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Degradation studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzotriazepinone derivatives?

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Target selectivity assays : Compare binding affinities across related receptors (e.g., GABAₐ vs. serotonin receptors) using radioligand displacement or fluorescence polarization .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem BioAssay) to identify outliers due to assay conditions (e.g., cell line variability) .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced efficacy?

- Substituent screening : Replace the tert-butyl group with bulkier (e.g., adamantyl) or polar (e.g., hydroxyl) groups to modulate lipophilicity and receptor interactions .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like ion channels. Validate with free-energy perturbation (FEP) calculations .

- In vitro validation : Test derivatives in dose-response assays (IC₅₀/EC₅₀) and ADMET profiling (e.g., microsomal stability) .

Q. What methodologies address low solubility and bioavailability challenges in preclinical studies?

- Co-crystallization : Improve solubility by forming co-crystals with succinic acid or caffeine .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate neuropharmacological effects?

- In vitro : Use primary neuronal cultures or SH-SY5Y cells treated with 0.1–100 µM compound. Measure calcium flux (Fluo-4 AM) or cAMP levels (ELISA) .

- In vivo : Administer 1–50 mg/kg (IP or oral) in rodent models (e.g., elevated plus maze for anxiety). Include positive controls (diazepam) and vehicle groups .

- Statistical rigor : Power analysis (n ≥ 6/group) and ANOVA with post-hoc Tukey tests .

Q. What analytical workflows validate the compound’s interaction with cytochrome P450 enzymes?

- CYP inhibition assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Quantify metabolites via LC-MS/MS .

- Time-dependent inhibition (TDI) : Pre-incubate microsomes with the compound to assess irreversible binding .

Advanced Methodological Challenges

Q. How can computational tools predict off-target effects and toxicity?

Q. What novel applications exist for this compound in materials science or catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.